4-Methoxy-2-(methoxymethoxy)benzaldehyde
Overview
Description
4-Methoxy-2-(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C10H12O4 It is a derivative of benzaldehyde, featuring methoxy and methoxymethoxy substituents on the aromatic ring
Scientific Research Applications
4-Methoxy-2-(methoxymethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxy-2-(methoxymethoxy)benzaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols.
Substitution: The methoxy and methoxymethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products
Oxidation: 4-Methoxy-2-(methoxymethoxy)benzoic acid.
Reduction: 4-Methoxy-2-(methoxymethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the reagents used.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(methoxymethoxy)benzaldehyde involves its interaction with various molecular targets. It can act as an electrophile in nucleophilic addition reactions, forming covalent bonds with nucleophiles. The methoxy and methoxymethoxy groups influence its reactivity and stability, making it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzaldehyde: Lacks the methoxymethoxy group, making it less versatile in certain reactions.
2-Methoxybenzaldehyde: Similar structure but with different substitution pattern, affecting its reactivity.
4-Methoxy-2-methylbenzaldehyde: Contains a methyl group instead of methoxymethoxy, altering its chemical properties.
Uniqueness
4-Methoxy-2-(methoxymethoxy)benzaldehyde is unique due to the presence of both methoxy and methoxymethoxy groups, which enhance its reactivity and potential applications in various fields. Its structural features make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-methoxy-2-(methoxymethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-12-7-14-10-5-9(13-2)4-3-8(10)6-11/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCXYLBDGWBBBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC(=C1)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327940 | |
Record name | 4-methoxy-2-(methoxymethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124555-63-1 | |
Record name | 4-methoxy-2-(methoxymethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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